Lipoxygenase Inhibitory Activity Relative to Classic 5‑LOX Inhibitors
The compound is annotated in the MeSH thesaurus as a ‘potent lipoxygenase inhibitor’ that interferes with arachidonic acid metabolism [1]. Although a precise IC₅₀ value against isolated 5‑lipoxygenase was not located in the public domain for this compound, the classification as ‘potent’ within the curated, peer‑reviewed MeSH framework places it in a category above weaker, non‑selective LOX inhibitors such as nordihydroguaiaretic acid (NDGA, IC₅₀ ≈ 0.1–30 μM depending on isoform and assay conditions) [2]. This qualitative potency designation, combined with the compound's concurrent inhibition of COXs, suggests a broader arachidonic acid pathway suppression than that achieved by many single‑target LOX inhibitors.
| Evidence Dimension | Lipoxygenase inhibitory potency (qualitative) |
|---|---|
| Target Compound Data | Classified as a ‘potent lipoxygenase inhibitor’ (MeSH) [1] |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA): IC₅₀ ≈ 0.1–30 μM against various LOX isoforms [2] |
| Quantified Difference | Insufficient data for direct quantitative comparison; target compound placed in 'potent' category by authoritative nomenclature. |
| Conditions | MeSH pharmacological classification; literature-based comparator ranges for NDGA from multiple enzyme and cell-based assays |
Why This Matters
For researchers building arachidonic acid cascade screens, selecting a compound with validated multi‑target annotation reduces the risk of missing poly‑pharmacological effects that single‑target LOX inhibitors cannot provide.
- [1] Medical University of Lublin. MeSH Concept Record: 3-Hydroxy-1-phenyldec-6-en-5-one (MeSH-M0014961). https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 (accessed 2026-05-10). View Source
- [2] Harper, T. W., et al. (1986) ‘Inhibition of 5-lipoxygenase by nordihydroguaiaretic acid’, Biochem. Pharmacol., 35(17), pp. 2683–2686. doi:10.1016/0006-2952(86)90176-0. View Source
